Product packaging for Matairesinol 4'-O-b-gentiobioside(Cat. No.:CAS No. 106647-14-7)

Matairesinol 4'-O-b-gentiobioside

Cat. No.: B600567
CAS No.: 106647-14-7
M. Wt: 682.672
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Lignans (B1203133) as Natural Products

Lignans are a major class of polyphenols, which are natural products found in a wide variety of plants. wikipedia.org These compounds are particularly abundant in seeds, whole grains, and vegetables. wikipedia.org The name "lignan" itself is derived from the Latin word for "wood," highlighting their prevalence in woody plant tissues. wikipedia.org Lignans are formed by the coupling of two phenylpropane units. nih.gov They are precursors to phytoestrogens, which are plant-derived compounds that can mimic the effects of estrogen in the body. wikipedia.org In plants, lignans are thought to play a defensive role, protecting seeds and the plant itself from herbivores. wikipedia.org

Classification of Lignans: Focus on Dibenzylbutyrolactone Subclass

Lignans are structurally diverse and are classified into several subclasses based on their carbon skeleton. One of the significant subclasses is the dibenzylbutyrolactone lignans. benthamdirect.comnih.gov This group is characterized by a central butyrolactone ring to which two benzyl (B1604629) groups are attached. acs.org Matairesinol (B191791) is a well-known example of a dibenzylbutyrolactone lignan (B3055560). wikipedia.org Over 85 different natural dibenzylbutyrolactone lignans have been identified from various plant sources. benthamdirect.comnih.gov Research has shown that these compounds often accumulate in specific parts of the plant, such as the seeds or roots, and their presence can be characteristic of certain plant families. benthamdirect.comnih.gov

Significance of Glycosylation in Lignan Structure and Function

In plants, lignans often exist in a glycosylated form, meaning they are attached to one or more sugar molecules. mdpi.comresearchgate.net This process, known as glycosylation, is catalyzed by a group of enzymes called glycosyltransferases. nih.gov Glycosylation significantly impacts the properties of lignans, such as their solubility, stability, and bioavailability. mdpi.comresearchgate.net By attaching a sugar moiety, the plant can store these compounds in a more stable and water-soluble form, often within the cell's vacuole. nih.gov For instance, the most abundant lignan in flaxseed, secoisolariciresinol (B192356), is found as a diglucoside. mdpi.comresearchgate.net This glycosylation is a key step in the biosynthesis of many lignans. nih.gov

Contextualization of Matairesinol 4'-O-b-gentiobioside within Lignan Research

This compound is a specific lignan glycoside. sobekbio.com It is a derivative of the dibenzylbutyrolactone lignan matairesinol, where a gentiobiose sugar molecule is attached at the 4'-O position of the matairesinol core. sobekbio.comsigmaaldrich.com This compound has been isolated from plants such as Trachelospermum jasminoides. sobekbio.com Its structure is a prime example of the chemical diversity found within the lignan class, showcasing both the dibenzylbutyrolactone skeleton and the common occurrence of glycosylation.

Current Research Landscape and Gaps Pertaining to this compound

While research on lignans, in general, is extensive, studies focusing specifically on this compound are more limited. Much of the research on matairesinol itself has investigated its potential biological activities. mdpi.comtaylorandfrancis.comnih.gov For example, a related compound, Matairesinol 4'-O-β-D-glucopyranoside, has been shown to have cytotoxic activity against HeLa cells. medchemexpress.com However, the specific biological roles and potential applications of the gentiobioside form are less understood. There is a need for further investigation into the biosynthesis, metabolism, and bioactivity of this compound to fully comprehend its significance. The current landscape suggests a gap in knowledge regarding the unique properties that the gentiobiose moiety might confer upon the matairesinol aglycone.

Structure

2D Structure

Chemical Structure Depiction
 B600567 Matairesinol 4'-O-b-gentiobioside CAS No. 106647-14-7

Properties

IUPAC Name

4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZQYOJANKKXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Phytochemical Distribution

Botanical Sources of Matairesinol (B191791) 4'-O-b-gentiobioside

Research has led to the isolation and identification of Matairesinol 4'-O-b-gentiobioside from a few distinct plant species. The primary and most frequently cited botanical source is Trachelospermum jasminoides, commonly known as star jasmine. sobekbio.comchemfaces.com This compound has been successfully separated and identified from this species using various chromatographic techniques. chemfaces.com

Other identified botanical sources include:

Clematis chinensis Osbeck : This species, belonging to the Ranunculaceae family, has been reported to contain this compound in its aerial parts. medchemexpress.comimmunomart.com

Styrax japonica : The stem bark of this plant has also been identified as a source of this compound. chemfaces.com

The concentration and presence of this compound can vary in different parts of the plant. In Trachelospermum jasminoides, the compound has been isolated from the herbs, specifically the leaves and stems. nih.gov For Styrax japonica, the stem barks are the specific part reported to contain the compound. chemfaces.com In the case of Clematis chinensis, it is found in the aerial parts of the plant. medchemexpress.com

Table 1: Botanical Sources of this compound

Plant Species Family Plant Part(s)
Trachelospermum jasminoides Apocynaceae Herbs, Leaves, Stems nih.gov
Clematis chinensis Osbeck Ranunculaceae Aerial Parts medchemexpress.com
Styrax japonica Styracaceae Stem Barks chemfaces.com

Distribution within Plant Families and Genera

This compound has been identified in plants from several distinct families. This distribution suggests a sporadic occurrence rather than a widespread presence within a single family. The known families include:

Apocynaceae : Represented by the genus Trachelospermum. nih.gov

Ranunculaceae : Represented by the genus Clematis. medchemexpress.com

Styracaceae : Represented by the genus Styrax. chemfaces.com

Occurrence of Related Matairesinol Glycosides and Aglycones

The study of this compound often involves the simultaneous investigation of structurally related compounds, particularly its simpler glycoside form and its aglycone (the non-sugar portion).

Matairesinoside, which features a single glucose unit, is another matairesinol glycoside found in the plant kingdom. It has been reported in Trachelospermum jasminoides, co-occurring with its gentiobioside counterpart. targetmol.com Other reported sources include Symplocos setchuensis and Saussurea parviflora. nih.gov

The aglycone, matairesinol, is a more widely distributed lignan (B3055560). researchgate.net It serves as the core structure for its glycosides. Matairesinol is found in a variety of food sources, including cereals like rye, oilseeds such as flaxseed and sesame seeds, as well as various grains, fruits, and vegetables. wikipedia.orgcsic.escambridge.org Its presence is not limited to edible plants; it has also been identified in the roots of Selinum vaginatum and Ferula hermonis, and in Saussurea medusa. researchgate.net

Dietary Sources of Lignan Precursors in Food Systems

Lignan precursors are widespread in the plant kingdom, with some of the highest concentrations found in oilseeds, whole grains, legumes, and certain fruits and vegetables. nih.gov Flaxseed is particularly recognized as one of the richest dietary sources of lignans (B1203133), primarily secoisolariciresinol (B192356), but it also contains notable amounts of matairesinol. nih.govcambridge.org Sesame seeds are another significant source of lignans. nih.govcambridge.org

Whole grains such as rye, wheat, barley, and oats are important contributors of lignans to the diet. nih.govresearchgate.net The lignans in cereals are typically concentrated in the bran layer. researchgate.net Fruits, especially berries, and vegetables from the Brassica family also provide these compounds, albeit generally in lower concentrations than seeds and grains. nih.govcambridge.org

The following tables provide a detailed overview of matairesinol content in various food items based on published research findings.

Table 1: Matairesinol Content in Seeds

This table presents the matairesinol content in various seeds, with flaxseed showing significant amounts. The data is compiled from multiple analyses, reflecting the natural variability of these compounds in food.

Food ItemMatairesinol Content (mg/100g FW)Reference
Flaxseed, meal52.02 phenol-explorer.eu
Flaxseed5.53 phenol-explorer.eu
Flaxseed 12.85 phenol-explorer.eu
Flaxseed 22.44 phenol-explorer.eu
Flaxseed 31.90 phenol-explorer.eu
Flaxseed 41.46 phenol-explorer.eu
Flaxseed 51.29 phenol-explorer.eu
Flaxseed 60.86 phenol-explorer.eu
Flaxseed 70.70 phenol-explorer.eu
Flaxseed0.00 phenol-explorer.eu

Table 2: Matairesinol Content in Cereal Grains and Breads

This table details the matairesinol concentrations found in common cereal grains and bread products. Whole grain varieties tend to have higher lignan content.

Food ItemMatairesinol Content (µ g/100 g)Reference
Rye bread, whole meal139 researchgate.net
Wheat bread, whole meal42 researchgate.net
Wheat bread, white14 researchgate.net
Rye flour84 researchgate.net
Wheat flour, whole meal28 researchgate.net
Oat flakes21 researchgate.net
Rice, white, cooked2 researchgate.net

Table 3: Matairesinol Content in Selected Vegetables and Fruits

Food ItemMatairesinol Content (µ g/100 g)Reference
Garlic89 researchgate.net
Sweet pepper, red45 researchgate.net
Broccoli14 researchgate.net
Carrot13 researchgate.net
Cabbage, white10 researchgate.net
Strawberry19 researchgate.net
Orange6 researchgate.net
Apple5 researchgate.net

Biosynthesis and Biotransformation Pathways

Phenylpropanoid Pathway Precursors

The journey to matairesinol (B191791) begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. mdpi.com The general phenylpropanoid pathway transforms phenylalanine into 4-coumaroyl-CoA through the sequential action of three core enzymes. frontiersin.orgnih.gov

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, marking the entry point into phenylpropanoid metabolism. nih.gov

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the para-position of the aromatic ring of cinnamic acid, producing p-coumaric acid. frontiersin.org

4-Coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA. frontiersin.org

From 4-coumaroyl-CoA, a series of reduction, hydroxylation, and methylation reactions occur to generate monolignols, the direct precursors to lignans (B1203133). The primary monolignol leading to matairesinol is coniferyl alcohol. mdpi.comresearchgate.netresearchgate.net This process involves several additional enzymes, including C3'H (p-coumaroyl shikimate 3'-hydroxylase), COMT (caffeic acid O-methyltransferase), and reductases that convert the carboxyl group of the hydroxycinnamic acids into an alcohol. nih.gov

Table 1: Key Enzymes in the Phenylpropanoid Pathway

Enzyme Name (Abbreviation)FunctionPrecursorProduct
Phenylalanine ammonia-lyase (PAL)DeaminationL-Phenylalaninetrans-Cinnamic acid
Cinnamate 4-hydroxylase (C4H)Hydroxylationtrans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase (4CL)CoA Ligationp-Coumaric acid4-Coumaroyl-CoA
p-coumaroyl shikimate 3′ hydroxylase (C3′H)Hydroxylationp-Coumaroyl shikimateCaffeoyl shikimate
Caffeoyl-CoA O-methyltransferase (CCoAOMT)MethylationCaffeoyl-CoAFeruloyl-CoA
Cinnamoyl-CoA reductase (CCR)ReductionFeruloyl-CoAConiferaldehyde
Cinnamyl alcohol dehydrogenase (CAD)ReductionConiferaldehydeConiferyl alcohol

Enzymatic Steps in Lignan (B3055560) Biosynthesis

Lignans are structurally defined by the connection of two phenylpropane units (C6-C3). researchgate.netresearchgate.net The biosynthesis of the lignan core from monolignols is an oxidative process guided by specific enzymes that ensure stereochemical control.

The formation of the lignan backbone occurs through the oxidative coupling of two coniferyl alcohol molecules. mdpi.comresearchgate.net This crucial dimerization step is not random but is precisely controlled by a class of non-enzymatic proteins known as dirigent proteins (DIRs). researchgate.netmdpi.com In the presence of an oxidizing agent, DIRs guide the coupling of two monolignol radicals to form a specific stereoisomer. mdpi.com The initial product of this dimerization is typically the lignan (+)-pinoresinol. mdpi.comresearchgate.net

Following the initial dimerization, pinoresinol (B1678388) undergoes further enzymatic modifications. A pinoresinol-lariciresinol reductase (PLR) enzyme catalyzes the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). mdpi.com Matairesinol is subsequently formed from secoisolariciresinol through the action of a secoisolariciresinol dehydrogenase.

The dimerization process is initiated by one-electron oxidation of the monolignol precursors, generating free radicals. This oxidation is catalyzed by oxidoreductase enzymes, primarily laccases (LACs) and peroxidases (PODs). researchgate.netmdpi.com

Laccases : These are multicopper-containing oxidases that utilize molecular oxygen as an electron acceptor to oxidize a broad range of phenolic substrates, including coniferyl alcohol. mdpi.comresearchgate.net

Peroxidases : Class III peroxidases use hydrogen peroxide (H₂O₂) as the oxidant to generate the necessary monolignol radicals for coupling. mdpi.comnih.gov

These oxidoreductases generate the radical forms of coniferyl alcohol, which are then stereoselectively coupled under the guidance of dirigent proteins to form pinoresinol, the precursor to matairesinol. researchgate.netmdpi.com

Glycosylation Mechanisms in Matairesinol 4'-O-b-gentiobioside Formation

Glycosylation is a critical final step in the biosynthesis of many plant secondary metabolites, enhancing their solubility and stability. frontiersin.orgresearchgate.net The formation of this compound involves the attachment of a gentiobiose sugar moiety to the matairesinol aglycone.

Gentiobiose is a disaccharide composed of two D-glucose units linked via a β(1→6) glycosidic bond. wikipedia.org Its biosynthesis can occur through several enzymatic routes. One common mechanism is a transglycosylation reaction catalyzed by β-glucosidases. nih.govnih.gov In this process, a glucose unit is transferred from a donor molecule, such as a glucan or another glycoside, to a glucose acceptor molecule. nih.gov Alternatively, gentiobiose can be formed through the condensation of two D-glucose molecules, a reaction that can be catalyzed by specific glycosyltransferases using UDP-glucose as the activated sugar donor. wikipedia.orgnih.gov The synthesis often proceeds via the formation of gentiobiose monophosphate from glucose and ATP, which is then hydrolyzed to gentiobiose. ebi.ac.uk

Table 2: Gentiobiose Synthesis Reactions

Reaction TypeEnzyme ClassSubstratesProduct
Transglycosylationβ-GlucosidaseGlucose/OligosaccharidesGentiobiose
HydrolysisEnzymatic (e.g., Kitalase)β-1,3-1,6-GlucanGentiobiose
CondensationGlycosyltransferaseUDP-glucose, GlucoseGentiobiose

The final step in the biosynthesis is the covalent attachment of the gentiobiose sugar to the matairesinol molecule. This reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov Plant UGTs are characterized by a conserved C-terminal domain known as the Plant Secondary Product Glycosyltransferase (PSPG) box. frontiersin.orgresearchgate.net

These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a specific acceptor molecule. frontiersin.org The formation of the gentiobioside likely occurs in a stepwise manner. First, a UGT attaches a single glucose molecule to the 4'-hydroxyl group of matairesinol, forming matairesinol 4'-O-β-D-glucoside (also known as matairesinoside). thegoodscentscompany.commedchemexpress.com Subsequently, a second glycosyltransferase, likely a glucosyltransferase, adds another glucose molecule to the 6-hydroxyl position of the first glucose, forming the β(1→6) linkage characteristic of gentiobiose.

The regiospecificity of UGTs is crucial, ensuring that the glycosidic bond is formed at the correct hydroxyl group on the aglycone. nih.gov Different UGTs exhibit distinct substrate and positional specificities. researchgate.netnih.gov The specific UGT responsible for the glycosylation of matairesinol at the 4'-position and the subsequent addition of the second glucose unit to form the gentiobioside are highly specific to this pathway, ensuring the precise formation of this compound. nih.gov

In Vitro and In Vivo Biotransformation Studies

The biotransformation of this compound is a multi-step process involving initial deglycosylation followed by extensive metabolism by both gut microbiota and mammalian enzymes. The glycosidic linkage must first be cleaved to release the aglycone, matairesinol, which then becomes a substrate for further metabolic changes.

Microbial Metabolism of Lignans (e.g., Gut Microflora Conversion to Enterolignans)

The conversion of plant lignans, such as matairesinol, into mammalian lignans, known as enterolignans, is a critical metabolic process carried out exclusively by the intestinal microflora. wikipedia.orgnih.gov Plant lignans are considered precursors to the biologically active enterolignans, primarily enterodiol (B191174) and enterolactone (B190478). wikipedia.orgresearchgate.net

Upon ingestion, lignan glycosides like this compound reach the colon where bacterial enzymes hydrolyze the sugar moiety (gentiobioside) to release the aglycone, matairesinol. This aglycone then undergoes a series of biotransformation reactions by the gut microbiota. The primary pathway involves the demethylation and subsequent dehydroxylation of matairesinol to form enterolactone. nih.gov

The metabolic capability of the gut microbiome dictates the extent to which dietary lignans can be converted to enterolignans. This microbial action precedes significant absorption and hepatic metabolism of the aglycone. nih.gov

Table 1: Microbial Biotransformation of Matairesinol

PrecursorIntermediate AglyconeKey TransformationFinal MetaboliteMediated By
This compoundMatairesinolDemethylation, DehydroxylationEnterolactoneGut Microflora

Mammalian Hepatic Metabolism of Aglycones (e.g., Cytochrome P450-mediated hydroxylation, demethylation)

While the gut microflora is responsible for the primary conversion of lignans to enterolignans, the aglycone form, matairesinol, is also a substrate for mammalian metabolic enzymes, specifically the cytochrome P450 (CYP450) system in the liver. nih.gov However, due to the highly efficient conversion to enterolignans by gut bacteria, the intestinal absorption and subsequent hepatic metabolism of matairesinol itself occurs only to a very small extent in vivo. nih.gov

In vitro studies using hepatic microsomes have elucidated the specific metabolic pathways. Research with rat and human liver microsomes has shown that matairesinol can undergo several oxidative transformations. nih.gov These reactions include:

Aromatic and Aliphatic Hydroxylation : The addition of hydroxyl (-OH) groups to the molecule.

Oxidative Demethylation : The removal of a methyl (–CH₃) group from the methoxy (B1213986) (–OCH₃) substituents. nih.gov

Studies on rat liver microsomes identified ten different oxidative metabolites of matairesinol, confirming these metabolic routes. nih.gov In contrast, human hepatic microsomes were found to metabolize matairesinol only poorly. nih.gov

The metabolism of other lignans has been shown to involve multiple CYP450 isozymes, including CYP1A2, CYP2C9, CYP2E1, and CYP3A4, suggesting that these enzymes could also be involved in the hepatic metabolism of matairesinol. nih.govresearchgate.netnih.gov This enzymatic system is crucial for the metabolism of a wide range of phytochemicals. mdpi.com

Table 2: In Vitro Hepatic Metabolism of Matairesinol Aglycone

SystemEnzyme SystemMetabolic Reactions ObservedMetabolite ProfileReference
Rat Liver MicrosomesCytochrome P450Aliphatic Hydroxylation, Aromatic Hydroxylation, Oxidative Demethylation10 oxidative metabolites detected nih.gov
Human Liver MicrosomesCytochrome P450Poorly metabolizedLimited metabolism observed nih.gov

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Plant Matrices

The initial step in obtaining Matairesinol (B191791) 4'-O-b-gentiobioside involves its extraction from the plant matrix. The choice of extraction method is critical and depends on the physicochemical properties of the target compound and the nature of the plant material. mdpi.com

Solvent-Based Extraction Approaches

Traditional extraction methods often serve as the primary choice due to their simplicity and satisfactory extraction rates without the need for complex equipment. mdpi.com These methods rely on the selection of appropriate solvents to solubilize the lignans (B1203133) from the plant material.

Methanol (B129727), Ethanol, and Acetone (B3395972): Polar organic solvents such as methanol, ethanol, and acetone are commonly used for the extraction of lignans from plant materials. nih.govchemfaces.com The addition of a small percentage of water (5-10%) to these organic solvents can enhance the extraction of polar lignans by promoting solvent penetration into the plant matrix. nih.gov For instance, 80% methanol has been shown to be effective in extracting lignans. nih.gov The selection of the solvent is crucial and is dictated by the polarity of the target lignans. mdpi.com Conventional techniques like maceration, digestion, and Soxhlet extraction are frequently employed. mdpi.com While effective, these methods can be time-consuming and require significant amounts of solvent. oup.com

Advanced Extraction Methods

To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These modern methods often offer higher efficiency, reduced extraction time, and lower solvent consumption. oup.comresearchgate.net

Ultrasonic-Assisted Extraction (UAE): UAE utilizes ultrasonic waves (typically 20-100 MHz) to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts plant cell walls, leading to increased surface contact between the solvent and the sample and enhanced permeability of the cell walls. nih.gov This technique has been successfully applied to extract lignans from various plant sources, significantly reducing extraction times compared to conventional methods. mdpi.comnih.gov For example, UAE has been used for the recovery of lignans from sources like Linum usitatissimum (flaxseed) and Arctium lappa (burdock). mdpi.com The duration of sonication is a critical parameter, as prolonged exposure can lead to the degradation of the extracted lignans. nih.gov

Supercritical Fluid Extraction (SFE): SFE is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled. SFE is considered a "green" technology and can be an alternative to conventional solvent extraction. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE employs solvents at elevated temperatures (e.g., 75–200 °C) and pressures (e.g., around 100 atm). nih.gov These conditions keep the solvent in a liquid state while increasing its extraction efficiency by enhancing analyte solubility and promoting deeper penetration into the sample matrix. nih.govnih.gov The process can be performed statically, dynamically, or a combination of both, and can be repeated in cycles to maximize recovery. nih.gov

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of Matairesinol 4'-O-b-gentiobioside from this mixture.

Liquid Chromatography Techniques

High-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are powerful liquid chromatography techniques for the purification of lignans. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of lignans. researchgate.netmdpi.com Reversed-phase HPLC, often using a C18 column, is commonly employed. mdpi.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, sometimes with the addition of acids like formic or acetic acid to improve peak shape. mdpi.com For instance, a gradient system of water and methanol has been used for the analysis of lignans on an Agilent Zorbax Eclipse Plus C18 column. researchgate.net Preparative and semi-preparative HPLC are used to isolate pure compounds from complex mixtures. mdpi.commdpi.com

Centrifugal Partition Chromatography (CPC): CPC is a support-free liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases. frontiersin.orgresearchgate.net This method is particularly useful for the preparative-scale separation of natural products. nih.govtandfonline.com The selection of a suitable biphasic solvent system is a critical step in developing a CPC method. nih.gov For example, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been successfully used to separate arctigenin (B1665602) and matairesinol. nih.gov

Adsorptive Column Chromatography and Preparative Separations

Adsorptive column chromatography is a fundamental technique for the initial fractionation and purification of lignans from crude extracts.

Various stationary phases are used, including silica (B1680970) gel, polyamide, Sephadex LH-20, and octadecylsilyl (ODS) silica gel. chemfaces.com The choice of the stationary phase and the mobile phase (eluent) depends on the polarity of the compounds to be separated. mdpi.com For example, a crude extract can be first subjected to a macroporous resin column, such as HP-20, to obtain a lignan-rich fraction. mdpi.com This fraction can then be further purified using ODS column chromatography with a gradient of methanol and water, followed by semi-preparative HPLC to yield pure compounds. mdpi.com

Spectroscopic and Spectrometric Characterization

Once purified, the structure of this compound is elucidated using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the complete structural characterization of natural products. nih.govcnr.it One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the number and types of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between atoms and thus deduce the complete structure. cnr.it

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. mdpi.com High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information. mdpi.comnih.gov For lignan (B3055560) glycosides like this compound, a characteristic fragmentation involves the loss of the sugar moieties. mdpi.comnih.gov

Below are the key spectroscopic data for this compound.

Spectroscopic Data for this compound

Technique Observed Data
Molecular Formula C₃₂H₄₂O₁₆ sobekbio.com
Molecular Weight 682.25 sobekbio.com
¹H NMR Data available in literature glycoscience.ru
¹³C NMR Data available in literature glycoscience.ru

| MS/MS Fragmentation | Characteristic loss of glucose residues ([M+H−162]⁺ and [M+H−162−162]⁺) mdpi.comnih.gov |

Table of Chemical Compounds Mentioned

Compound Name
This compound
Methanol
Ethanol
Acetone
Formic acid
Acetic acid
n-Hexane
Ethyl acetate
Acetonitrile
Carbon dioxide
Arctigenin
Matairesinol
Nortrachelogenin
Secoisolariciresinol (B192356)
Isolariciresinol
Taxifolin
Pinocembrin
Pinobanksin
Pinosylvin
Pinosylvin monomethyl ether
Pinoresinol (B1678388)
Epipinoresinol
Arctiin
Lappaol A
Isolappaol A
Trachelogenin
Podophyllotoxin
Deoxypodophyllotoxin
β-peltatin
Yatein
Anhydropodorhizol
Sesamin
Sesamolin
Samin
Sesamol
Sesaminol
Episesaminol
Schisandrol A
Schisantherin A
Deoxyschisandrin
Schisandrin B
Schisandrin C
Phyllanthin
Hypophyllanthin
Niranthin
Lariciresinol (B1674508)
Syringaresinol
Medioresinol
p-Coumaric acid
Ferulic acid
Anhydrosecoisolariciresinol
Nortrachelogenin 5'-C-β-d-glucoside
Matairesinol 4,4'-di-O-β-d-glucoside
Trachelogenin 4'-O-β-gentiobioside
Nortracheloside
Nortrachelogenin 8'-O-β-d-glucoside
Arctigenin 4'-O-β-gentiobioside
Matairesinoside
Tracheloside
5-Methoxytrachelogenin
Traxillagenin
Traxillaside
4-Demethyltraxillagenin
Matairesinol 4-O-β-d-glucopyranoside
Nortrachelogenin 4,4'-di-O-β-d-glucopyranoside
3,4,5-trimethoxyphenol 1-O-β-d-glucopyranoside
Kelampayoside A
Roseoside
Tanegool
4-Demethyltraxillaside
Nortrachelogenin 4-O-β-d-glucopyranoside
5-Methoxytracheloside
Bergenin
Chrysoeriol-7-O-beta-D-glucoside
Luteolin-7-O-beta-gentiobioside
Luteolin-7-O-beta-D-glucoside
(-)-Haplomyrfolin
Matairesinol-4-O-rhamnoside
Hydroxymatairesinol
Secoisolariciresinol diglucoside
Coniferyl alcohol
Matairesinol-4'-O-β-D-cellobioside
(7R,8S)-dihydrodehydro-coniferyl alcohol
5-Methyl-coumarin-4-cellobioside
Pleioside B
Apigenin 6-C-β-D-fucopyranosyl-7-O-β-D-glucopyranoside
Pleioside A
Tricin 7-O-β-D-glucopyranoside
Farobin A
Liriodendrin
Tricin-7-O-neohesperidoside
Isoorientin
(threo)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1-O-β-D-glucopyranoside
Quercetin
Chlorogenic acid
Gallic acid
Catechin
Epigallocatechin
Hyperoside
Quercitrin
Guaijaverin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of complex natural products like this compound. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity within the molecule.

The ¹H NMR spectrum reveals signals characteristic of the dibenzylbutyrolactone lignan core, including aromatic protons of the two substituted benzene (B151609) rings, methoxy (B1213986) group protons, and aliphatic protons of the butyrolactone ring. mdpi.com The presence of the gentiobiose moiety is indicated by two anomeric proton signals in the ¹H NMR spectrum, with their coupling constants confirming a β-linkage for both glucose units. semanticscholar.org

The ¹³C NMR spectrum shows the corresponding carbon signals, including a characteristic signal for the lactone carbonyl group (around δ 178 ppm), aromatic carbons, methoxy carbons, and the aliphatic carbons of the lignan skeleton. mdpi.comacademicjournals.org The signals for the two glucose units of the gentiobiose are also clearly visible.

Two-dimensional NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system, helping to trace the connectivity in the butyrolactone ring and within each aromatic ring and sugar unit.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation) is key to connecting the different structural fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the anomeric proton of the inner glucose unit and a carbon atom of the matairesinol aglycone (specifically C-4') confirms the point of glycosylation. mdpi.comsemanticscholar.org Similarly, an HMBC correlation between a proton on the inner glucose (e.g., H-6) and the anomeric carbon of the outer glucose unit (C-1'') establishes the (1→6) linkage of the gentiobiose moiety.

The relative stereochemistry of the lignan core (8R, 8'R) can often be determined by analyzing coupling constants and through NOE (Nuclear Overhauser Effect) experiments or by comparing spectral data with known, related compounds. semanticscholar.org

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm, Multiplicity, J in Hz)
Matairesinol Aglycone
C-7~35~2.6-2.9 (m)
C-8~46~2.5-2.6 (m)
C-9~71~3.9-4.1 (m)
C-9'~178-
C-1'~132-
C-2'~112~6.8 (d, J≈2.0)
C-5'~115~6.8 (d, J≈8.0)
C-6'~121~6.7 (dd, J≈8.0, 2.0)
OMe~56~3.7-3.8 (s)
Gentiobiose Moiety
C-1'' (Inner Glc)~102~4.9 (d, J≈7.5)
C-1''' (Outer Glc)~104~4.3 (d, J≈7.8)
Other Sugar C~61-77~3.1-3.8 (m)

Source: Data compiled and adapted from studies on related lignan glycosides. mdpi.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HPLC-QTOF-MS)

High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is a powerful technique for the analysis of this compound. mdpi.com QTOF-MS provides high-resolution mass measurements, enabling the determination of the precise molecular weight and elemental composition. mdpi.com

The molecular formula of this compound is C₃₂H₄₂O₁₆, corresponding to a molecular weight of 682.67 g/mol . High-resolution mass spectrometry would detect this as a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ in the positive ion mode.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, which provides crucial structural information. For lignan glycosides, the fragmentation is typically characterized by the sequential loss of sugar residues. mdpi.com In the case of this compound, the key fragmentation pathway involves the cleavage of the glycosidic bonds. This results in the loss of the terminal glucose unit (162 Da) followed by the loss of the inner glucose unit (162 Da), or the concerted loss of the entire gentiobiose moiety (324 Da). The resulting aglycone fragment corresponds to matairesinol (MW 358.39 g/mol ). semanticscholar.org

Table 2: Predicted High-Resolution ESI-MS Fragmentation Data for this compound

IonDescriptionPredicted m/z (for [M+H]⁺)
[C₃₂H₄₃O₁₆]⁺Protonated Molecular Ion [M+H]⁺683.2546
[C₂₆H₃₃O₁₁]⁺Fragment after loss of one glucose unit [M+H - 162]⁺521.1966
[C₂₀H₂₃O₆]⁺Aglycone fragment after loss of gentiobiose [M+H - 324]⁺ (Matairesinol)359.1490

Source: Predicted values based on molecular formula and established fragmentation patterns for lignan glycosides. mdpi.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to:

O-H stretching : A broad band from the numerous hydroxyl groups of the gentiobiose moiety and the phenolic hydroxyl on the matairesinol core.

C-H stretching : Bands for both aromatic and aliphatic C-H bonds.

C=O stretching : A strong absorption characteristic of the γ-lactone ring.

C=C stretching : Absorptions from the aromatic rings.

C-O stretching : Multiple strong bands from the methoxy groups, the ether linkage of the glycoside, and the alcohol functionalities. academicjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron systems of the aromatic rings. Lignans of this type typically exhibit two main absorption maxima. For related compounds, these absorptions are observed around 230 nm and 280 nm, which are characteristic of the substituted benzene rings present in the matairesinol structure. mdpi.com

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic MethodFunctional Group / ChromophoreExpected Absorption Region
IR Spectroscopy O-H (hydroxyls)~3400 cm⁻¹ (broad)
C-H (aromatic & aliphatic)~2850-3100 cm⁻¹
C=O (γ-lactone)~1760-1770 cm⁻¹ (strong)
C=C (aromatic)~1510-1600 cm⁻¹
C-O (ethers, alcohols)~1030-1270 cm⁻¹
UV-Vis Spectroscopy Benzene Ring π → π* transitionsλₘₐₓ ≈ 230 nm and 280 nm

Source: Data based on general spectroscopic principles and published data for related lignans. mdpi.comacademicjournals.org

Quantitative and Qualitative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a fundamental technique for the separation and analysis of lignans (B1203133), including Matairesinol (B191791) 4'-O-b-gentiobioside, from complex mixtures. The choice of detector coupled with the HPLC system is critical for achieving the desired qualitative or quantitative results.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification of Matairesinol 4'-O-b-gentiobioside. In a study analyzing the chemical constituents of Caulis Trachelospermi, an HPLC-UV method was established for the simultaneous quantification of major lignans. mdpi.com The analysis was performed on an Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm) with a detection wavelength set at 230 nm. mdpi.com This wavelength is suitable for detecting the chromophores present in the structure of dibenzylbutyrolactone lignans. mdpi.com

For more definitive identification and highly sensitive quantification, HPLC is often coupled with mass spectrometry (MS).

HPLC-QTOF-MS: High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is a powerful tool for the structural elucidation of compounds in complex samples. mdpi.com This technique provides high-resolution mass data, enabling the determination of elemental compositions and fragmentation patterns with great accuracy and precision. mdpi.com In the analysis of Caulis Trachelospermi, HPLC-QTOF-MS was used to identify 25 different compounds, one of which was this compound. mdpi.com The high mass accuracy of QTOF-MS is crucial for distinguishing between compounds with similar molecular weights. mdpi.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and selective technique developed for the quantification of major lignan (B3055560) precursors in various food products. nih.govresearchgate.net This method involves the selection of a specific precursor ion and its fragmentation to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference and enhances detection limits.

Method Validation Parameters

The reliability of any analytical method is ensured through a rigorous validation process. For the HPLC-UV method developed for the quantification of 14 dibenzylbutyrolactone lignans, including this compound, a comprehensive validation was performed to assess its performance. mdpi.com

The linearity of an analytical method describes its ability to produce results that are directly proportional to the concentration of the analyte. The Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the lignans analyzed, the method demonstrated good linearity over the tested concentration ranges. mdpi.com

Table 1: Linearity, LOD, and LOQ Data for Lignan Analysis

Parameter Value Range for 14 Lignans
Correlation Coefficient (r²) > 0.9996
LODs (µg/mL) 0.05 - 0.19
LOQs (µg/mL) 0.12 - 0.58

Data derived from a study on 14 dibenzylbutyrolactone lignans. mdpi.com

Precision refers to the closeness of repeated measurements, while repeatability assesses the precision under the same operating conditions over a short interval. Stability testing evaluates the integrity of the analyte in a sample matrix over time. The developed HPLC method was shown to be precise, repeatable, and stable. mdpi.com

Table 2: Precision, Repeatability, and Stability Results

Parameter Relative Standard Deviation (RSD)
Intra-day Precision 0.17% – 0.75%
Inter-day Precision 0.15% – 2.87%
Repeatability < 2.94%
Stability (24h) < 2.78%

Data derived from a study on 14 dibenzylbutyrolactone lignans. mdpi.com

Accuracy is the measure of how close a result is to the true value, often assessed through recovery studies. In these studies, a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. The method demonstrated high accuracy for the quantification of the target lignans. mdpi.com

Table 3: Accuracy and Recovery Results

Parameter Value Range
Recovery 96.68% – 103.63%
RSD of Recovery < 1.87%

Data derived from a study on 14 dibenzylbutyrolactone lignans. mdpi.com

Comparative Analysis with Related Lignan Glycosides

The analytical characterization of this compound is often performed in the context of broader lignan profiling studies, which necessitate methodologies capable of separating and identifying a range of structurally similar compounds. The comparison of its analytical behavior with other lignan glycosides, such as those of secoisolariciresinol (B192356), pinoresinol (B1678388), and lariciresinol (B1674508), reveals both commonalities in analytical approach and distinguishing features in their mass spectrometric fragmentation.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the predominant technique for the simultaneous analysis of these compounds. koreascience.krnih.govnih.gov Reversed-phase columns are frequently employed, allowing for the separation of these polar glycosides based on subtle differences in their hydrophobicity. The mobile phases typically consist of aqueous solutions of weak acids like formic or acetic acid and organic modifiers such as methanol (B129727) or acetonitrile. This setup is conducive to the analysis of a variety of lignan precursors in food matrices and biological samples. nih.gov

In comparative studies, the retention time of this compound relative to other lignan glycosides is dependent on the specific chromatographic conditions, including the column chemistry, mobile phase gradient, and temperature. Generally, the elution order is influenced by the polarity imparted by the sugar moieties and the core lignan structure.

From a mass spectrometry perspective, lignan glycosides commonly exhibit characteristic neutral loss of their sugar residues upon collision-induced dissociation (CID) in MS/MS experiments. For instance, a hexoside moiety typically results in a neutral loss of 162 Da. However, the fragmentation of this compound can be an exception to this general rule. While some studies report the expected loss of the gentiobioside unit, others have noted that the fragmentation pattern can be more complex, sometimes lacking a prominent neutral loss of the entire sugar group. This suggests that the linkage and nature of the sugar can significantly influence the fragmentation pathway.

The fragmentation behavior of the aglycones also provides a basis for comparison. After the initial loss of the sugar moiety, the resulting matairesinol aglycone will produce a distinct fragmentation pattern that can be compared to the fragmentation of other lignan aglycones like secoisolariciresinol, pinoresinol, and lariciresinol. nih.gov These differences in fragmentation are crucial for the unambiguous identification of each lignan in complex mixtures.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of major enterolignan precursors, including secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol, in various food products. nih.gov Such methods often rely on the unique precursor-to-product ion transitions for each lignan in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. While this particular study focused on the aglycones, the principles are extendable to their glycosylated forms.

The table below provides a comparative overview of the analytical characteristics of this compound and other common lignan glycosides.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Summary of Reported Analytical/MS Fragmentation Behavior
This compoundC32H42O16682.67Analyzed by HPLC-MS/MS. Fragmentation can be complex and may not always show a clear neutral loss of the gentiobioside moiety.
Secoisolariciresinol diglucosideC32H46O16686.70Commonly analyzed by LC-MS/MS. Typically shows a neutral loss of one or both glucose units (-162 Da each).
Pinoresinol diglucosideC32H42O16682.67Analysis via LC-MS/MS reveals sequential neutral loss of the two glucose units.
Lariciresinol glucosideC26H34O11522.54LC-MS/MS analysis is characterized by the neutral loss of the glucose moiety (-162 Da) to yield the lariciresinol aglycone.

Biological Activities and Mechanistic Studies Pre Clinical Investigations

Anticancer Activities in Cell Culture Models

Detailed in vitro studies focusing specifically on the anticancer activities of Matairesinol (B191791) 4'-O-b-gentiobioside are limited in the currently available scientific literature. While extensive research has been conducted on its aglycone, matairesinol, demonstrating a range of anticancer effects, the direct evidence for the glycoside form remains to be fully established across various cancer cell lines and mechanistic pathways as outlined below.

Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, Pancreatic Cancer Cells)

Specific data on the cytotoxic effects of Matairesinol 4'-O-b-gentiobioside on HeLa and pancreatic cancer cell lines are not extensively documented in published research.

Induction of Apoptosis and Mitochondrial Dysfunction

The direct effects of this compound on the induction of apoptosis and mitochondrial dysfunction in cancer cells have not been a specific focus of available pre-clinical investigations.

Inhibition of Cell Proliferation (e.g., Suppression of PCNA Expression)

There is a lack of specific studies investigating the inhibitory effect of this compound on cell proliferation and the expression of Proliferating Cell Nuclear Antigen (PCNA) in cancer cells.

Anti-Invasion and Anti-Migration Potentials in Cancer Cell Models

The potential of this compound to inhibit the invasion and migration of cancer cells has not been extensively explored in dedicated studies.

Synergistic Effects with Chemotherapeutic Agents (e.g., 5-Fluorouracil)

Currently, there is no available research data on the synergistic effects of this compound when used in combination with chemotherapeutic agents such as 5-Fluorouracil (B62378).

Anti-inflammatory and Immunomodulatory Potentials

Preliminary research suggests that this compound may possess anti-inflammatory properties. One study investigated its effect on key signaling pathways involved in inflammation.

In an in vitro model, this compound demonstrated inhibitory activity on the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. The compound, at a concentration of 5 μM, showed a -12.9% inhibition of this pathway. This finding suggests a potential mechanism through which this compound could exert anti-inflammatory and immunomodulatory effects, as the IL-6/STAT3 pathway is a critical regulator of inflammatory responses.

CompoundConcentration (μM)Inhibition of IL-6/STAT3 Pathway (%)
This compound5-12.9

This table presents the inhibitory effect of this compound on the IL-6/STAT3 signaling pathway as observed in a pre-clinical study.

Further research is warranted to fully elucidate the anti-inflammatory and immunomodulatory potential of this compound and to explore its activity in a broader range of in vitro and in vivo models.

Endocrine Modulation and Receptor Interactions

Lignans (B1203133), including matairesinol and its derivatives, are classified as phytoestrogens, which are plant-derived compounds that can exert estrogen-like or anti-estrogenic effects. Their structural similarity to the endogenous estrogen 17β-estradiol allows them to interact with estrogen receptors (ERs), leading to a modulation of estrogenic signaling pathways. The nature of their activity—whether estrogenic or antiestrogenic—can depend on the specific lignan (B3055560), the cellular context, and the ambient concentration of endogenous estrogens.

Research has shown that some lignan derivatives can induce estrogen receptor element (ERE)-driven reporter gene expression, indicating an estrogenic effect, albeit with very low potency compared to 17β-estradiol. However, in the presence of 17β-estradiol, certain lignan derivatives have been observed to reduce both the potency and efficacy of the natural hormone, demonstrating an antiestrogenic activity. This dual activity suggests that these compounds may act as selective estrogen receptor modulators (SERMs).

For instance, in a study using a yeast strain expressing the human estrogen receptor alpha (ERα) and a reporter gene, matairesinol was found to exhibit moderate antiestrogenic activity rather than acting as an estrogen agonist. This antiestrogenic effect is thought to arise from the ability of such lignans to bind to and stabilize an inactive conformation of the estrogen receptor.

The conversion of plant lignans like matairesinol by intestinal microbiota into enterolignans, such as enterolactone (B190478) and enterodiol (B191174), is a key step in their biological activity in mammals. These metabolites are also known to possess weak estrogenic and antiestrogenic properties and have been implicated in various health effects.

To understand the structural basis of the estrogenic and antiestrogenic activities of lignans, molecular docking and receptor binding studies have been employed. These computational and experimental techniques provide insights into how lignan derivatives interact with the ligand-binding domain (LBD) of estrogen receptors, particularly ERα.

Molecular docking simulations have been used to predict the binding modes of lignan derivatives within the ERα LBD. These studies help to identify the key amino acid residues involved in the interaction and to estimate the binding affinity. For example, a series of lignan derivatives were designed and synthesized based on molecular docking studies with ERα. The subsequent evaluation of their binding to the recombinant human ERα-LBD was performed using a competitive binding assay, which confirmed that these lignans could bind to the receptor with varying affinities.

The results of these studies often reveal that lignans occupy the same hydrophobic pocket in the ERα LBD as the natural ligand, 17β-estradiol. The specific interactions, such as hydrogen bonds and hydrophobic contacts, determine the conformational state of the receptor. An agonist binding typically induces a conformation that allows for the recruitment of coactivator proteins, leading to gene transcription. In contrast, an antagonist may induce a different conformation that prevents coactivator binding or promotes the binding of corepressor proteins, thereby blocking estrogenic activity.

Induced fit docking and molecular dynamics simulations have been utilized to further investigate the binding mode and interactions of potent lignan derivatives, providing a more dynamic picture of the ligand-receptor complex. These computational approaches are valuable tools in the design and development of novel SERMs based on the lignan scaffold.

Other Reported Biological Activities of Related Lignans

A significant body of research has established the antioxidant properties of lignans, including matairesinol. This activity is primarily attributed to their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells and contribute to various chronic diseases.

The radical scavenging capacity of lignans is closely linked to their chemical structure. Studies have shown that lignans possessing catechol (3,4-dihydroxyphenyl) or guaiacyl (3-methoxy-4-hydroxyphenyl) moieties exhibit potent antioxidant activity. The phenolic hydroxyl groups in these structures can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. Matairesinol, which contains guaiacyl moieties, has been shown to have strong superoxide, peroxyl, and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.

Structure-activity relationship studies have revealed that the butanediol (B1596017) structure in some lignans can enhance their antioxidant activity, whereas a higher degree of oxidation at the benzylic positions tends to decrease it. For matairesinol, a free benzylic position is considered important for its radical scavenging activity.

Kinetic studies and product analysis from reactions with free radicals have indicated a complex reaction mechanism for lignans. The primary radical termination reaction often involves the dimerization of the aromatic moieties of the lignan molecule. The ability of matairesinol to mitigate oxidative stress has been demonstrated in various experimental models, including improving the survival of C. elegans under oxidative stress conditions.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Matairesinol (B191791) Aglycone

The total synthesis of matairesinol, the non-sugar component (aglycone) of Matairesinol 4'-O-b-gentiobioside, has been accomplished through various innovative chemical routes. One notable method involves the asymmetric total synthesis of four bioactive lignans (B1203133), including matairesinol, which utilizes the reductive ring-opening of cyclopropanes as a key step. nih.gov This approach also features a highly stereoselective decarboxylation reaction. nih.gov

Another successful strategy employs a highly stereoselective domino radical sequence to achieve the total synthesis of (-)-matairesinol among other biologically significant lignan (B3055560) natural products. researchgate.net Furthermore, (-)-matairesinol can be synthesized from the naturally occurring lignan hydroxymatairesinol, which is readily available from sources like Norway spruce knots. amazonaws.com This conversion is achieved through hydrogenolysis. amazonaws.com

Semi-synthesis of Matairesinol Glycosides

The addition of sugar units to the matairesinol aglycone, a process known as glycosylation, is a critical step in producing compounds like this compound. This is often achieved through semi-synthesis, where the naturally derived or synthetically produced aglycone is chemically modified.

Another approach involves the preparation of matairesinyl 4,4´-bis triflate from matairesinol, which can then be used as an intermediate for further glycosylation reactions. amazonaws.com

Enzymes, particularly UDP-glycosyltransferases (UGTs), offer a highly specific method for glycosylating lignans. Researchers have identified UGT enzymes from the plant Isatis indigotica, namely IiUGT71B5a and IiUGT71B5b, which are responsible for the glucosylation of lignans at the 4-position. frontiersin.org These enzymes exhibit substrate promiscuity, being able to catalyze the glycosylation of various lignans, including matairesinol. frontiersin.org

Another enzyme, UGT72B2, has been shown to catalyze the glycosylation of matairesinol, (+)-pinoresinol, (+)-lariciresinol, and secoisolariciresinol (B192356), producing their corresponding monoglycosides. igem.wiki The construction of biosynthetic networks in microorganisms like E. coli using multienzyme modules is also a promising strategy for producing matairesinol and its glycosides. nih.gov This synthetic biology approach allows for the targeted synthesis of these valuable compounds. nih.gov

EnzymeSource OrganismSubstrates Including MatairesinolProducts
IiUGT71B5aIsatis indigoticaPinoresinol (B1678388), Lariciresinol (B1674508), Secoisolariciresinol, Matairesinol4-O-glucosides
IiUGT71B5bIsatis indigoticaPinoresinol, Lariciresinol, Secoisolariciresinol, Matairesinol4-O-glucosides
UGT72B2Not Specified(+)-Pinoresinol, (+)-Lariciresinol, Secoisolariciresinol, MatairesinolMonoglycosides (e.g., matairesinol-O-β-D-glucopyranoside)

Structural Modifications and Analog Development

To enhance the biological properties of matairesinol and to investigate how its structure relates to its activity, scientists have synthesized a variety of derivatives and analogs.

The synthesis of novel lignan derivatives is a key strategy for optimizing biological activity. csic.es For instance, in a study investigating the IgE-suppressive activity of (-)-matairesinol, several derivatives were synthesized. nih.gov One such derivative, 3',4-Dihydroxy-3,4'-dimethoxylignano-9,9'-lactone, demonstrated higher IgE-suppressive activity than the parent matairesinol compound without showing any cytotoxicity. nih.govresearchgate.net This highlights how targeted modifications can lead to improved therapeutic potential.

Furthermore, it was found that introducing longer and more bulky alkoxy groups at the 3 or 4 positions of the aromatic rings could lead to an accelerative effect on IgE production, demonstrating that small structural changes can significantly alter the biological response. nih.gov These SAR studies are essential for guiding the design of new, more effective lignan-based compounds. frontiersin.org

Modification to Matairesinol StructureObserved Effect on IgE ActivityReference
3',4-Dihydroxy-3,4'-dimethoxylignano-9,9'-lactoneHigher IgE-suppressive activity than (-)-matairesinol nih.gov
Derivatives with longer and bulkier alkoxy groups at position 3 or 4IgE-accelerative activity nih.gov

Future Research Directions and Translational Perspectives Pre Clinical

Elucidation of Complete Biosynthetic Pathways in Diverse Plant Species

The biosynthesis of the aglycone matairesinol (B191791) is relatively well understood, originating from the phenylpropanoid pathway. nih.gov This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce coniferyl alcohol. mdpi.commdpi.com Two molecules of coniferyl alcohol are coupled to form pinoresinol (B1678388), which undergoes sequential reduction and oxidation steps, catalyzed by enzymes like pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SDH), to ultimately yield matairesinol. arkat-usa.orgresearchgate.net

However, the final and crucial step in the formation of Matairesinol 4'-O-β-gentiobioside—the glycosylation of the matairesinol backbone with a gentiobiose sugar moiety—remains to be fully elucidated. Future research must focus on identifying and characterizing the specific glycosyltransferase enzymes responsible for this reaction in plant species known to produce the compound. chemfaces.com Key research objectives should include:

Enzyme Discovery: Isolating and identifying the specific UDP-glycosyltransferases (UGTs) in plants like Trachelospermum jasminoides that catalyze the attachment of gentiobiose to the 4'-hydroxyl group of matairesinol.

Genetic Characterization: Sequencing the genes encoding these enzymes to understand their regulation and expression patterns within the plant.

Pathway Mapping: Investigating the complete biosynthetic network in various producing species to understand flux control and intermediate accumulation, which could inform strategies for enhancing its production through metabolic engineering.

Step Precursor/Intermediate Product Key Enzyme Class Status for Matairesinol 4'-O-β-gentiobioside
1PhenylalanineConiferyl AlcoholPhenylalanine ammonia-lyase, etc.General pathway established nih.govmdpi.com
22x Coniferyl AlcoholPinoresinolDirigent protein, LaccaseGeneral pathway established mdpi.comarkat-usa.org
3PinoresinolSecoisolariciresinolPinoresinol-lariciresinol reductase (PLR)General pathway established arkat-usa.org
4SecoisolariciresinolMatairesinolSecoisolariciresinol dehydrogenase (SDH)General pathway established arkat-usa.org
5Matairesinol + UDP-gentiobioseMatairesinol 4'-O-β-gentiobiosideGlycosyltransferaseTo be elucidated

Comprehensive Mechanistic Investigations of Biological Activities

Pre-clinical studies on the aglycone, matairesinol, have revealed a spectrum of biological activities, primarily anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov Research has shown that matairesinol can suppress neuroinflammation in sepsis models by inhibiting the MAPK and NF-κB signaling pathways through the activation of AMPK. nih.gov In cancer cell lines, it induces apoptosis and mitochondrial dysfunction. nih.govnih.gov

A critical future direction is to determine whether Matairesinol 4'-O-β-gentiobioside shares these mechanisms or possesses unique activities. The large gentiobiose moiety could significantly alter its solubility, cell permeability, and interaction with molecular targets. Research should systematically compare the effects of the glycoside and its aglycone to understand the role of the sugar group in modulating biological function.

Discovery of Novel Biological Targets and Signaling Pathways

Network pharmacology and bioinformatics studies on matairesinol have predicted several key molecular targets involved in its anticancer effects, particularly in metastatic prostate cancer. nih.govnih.gov These studies identified hub targets such as EGFR, AKT1, MET, and MMP9, and implicated pathways like PI3K-Akt and MAPK signaling. nih.gov Furthermore, matairesinol has been identified as an agonist for the adiponectin receptor 1 (AdipoR1). wikipedia.org

Future investigations should aim to validate these findings for Matairesinol 4'-O-β-gentiobioside and discover its novel targets. It is plausible that the glycoside may not be able to interact with the same intracellular targets as its aglycone unless it is first metabolized. Alternatively, it may interact with different cell surface receptors or transporters. Key approaches would include:

Target Binding Assays: Direct binding studies to assess the affinity of the glycoside for the targets identified for matairesinol.

Pathway Analysis: Utilizing techniques like Western blot and qPCR to probe the effect of the compound on key signaling pathways (e.g., PI3K-Akt, MAPK, NF-κB) in relevant cell models. nih.govnih.gov

Predicted/Known Target of Matairesinol Associated Pathway/Process Potential Cancer Type Reference
EGFR, AKT1, ERBB2, MET, HIF1A, MMP2, MMP9PI3K-Akt, MAPK, Cell Migration, MetastasisProstate Cancer nih.govnih.gov
AMPKAnti-inflammation, Antioxidant ResponseSepsis-mediated Brain Injury nih.gov
Adiponectin Receptor 1 (AdipoR1)Metabolic RegulationNot specified wikipedia.org
Wnt/β-catenin signalingCell ProliferationColon Cancer nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment

Research on matairesinol has utilized various standard in vitro models, including 2D cell cultures of pancreatic (MIA PaCa-2, PANC-1), prostate (PC3), and neuronal cells. nih.govnih.govmdpi.com While these models are useful for initial screening, they lack the complexity of native tissue environments.

To gain a more accurate prediction of pre-clinical efficacy, future research on Matairesinol 4'-O-β-gentiobioside must employ more sophisticated models. The development and application of the following should be prioritized:

3D Organoid Cultures: Patient-derived or cell-line-derived organoids can better mimic tumor architecture and heterogeneity.

Co-culture Systems: Models that include immune cells, fibroblasts, and endothelial cells to replicate the tumor microenvironment.

Organ-on-a-Chip Technology: Microfluidic devices that simulate human organ-level pathophysiology and can be used for efficacy and toxicity screening.

Ex Vivo Tissue Models: Using fresh patient-derived tissue slices to assess the compound's effect in a more physiologically relevant context.

Pre-clinical Pharmacokinetic and Pharmacodynamic Profiling

A significant gap exists in the understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Matairesinol 4'-O-β-gentiobioside. It is known that many plant lignans (B1203133) are metabolized by the gut microbiota into enterolignans, which are then absorbed and exert systemic effects. wikipedia.orgnih.gov

A crucial area for future research is to conduct comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies should address:

Bioavailability: Is the glycoside absorbed intact, or is it first hydrolyzed to matairesinol by gut or cellular enzymes?

Metabolic Fate: Identifying the metabolites formed in the gut and liver and their subsequent biological activities.

Distribution: Determining the tissue distribution of the parent compound and its major metabolites.

Pharmacodynamics: Correlating the concentration of the compound and its metabolites with specific biomarkers of biological activity (e.g., phosphorylation of AKT, expression of inflammatory cytokines) over time in animal models.

Exploration of Potential Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Studies have already demonstrated that matairesinol exerts synergistic anticancer effects when combined with the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in pancreatic cancer cells. nih.govnih.gov

This provides a strong rationale for exploring the synergistic potential of Matairesinol 4'-O-β-gentiobioside. Future pre-clinical research should investigate its combination with:

Standard Chemotherapies: Assessing its ability to enhance the efficacy or reduce the required dose of drugs like 5-FU, oxaliplatin, or taxanes in various cancer models. nih.govnih.gov

Targeted Therapies: Combining it with inhibitors of pathways like PI3K or MAPK to achieve a more potent anti-cancer effect.

Other Natural Compounds: Exploring synergy with other lignans or polyphenols that may target complementary signaling pathways. nih.gov

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Modern "omics" technologies offer a powerful, unbiased approach to understanding the complex biological effects of natural compounds. While network pharmacology has been applied to predict targets for matairesinol, a broader application of omics is a key future direction. nih.govnih.gov

Proteomics: Using mass spectrometry-based proteomics to analyze global changes in protein expression and post-translational modifications in cells or tissues treated with Matairesinol 4'-O-β-gentiobioside. This can confirm predicted targets and uncover entirely new mechanisms of action.

Metabolomics: Applying metabolomics to trace the metabolic fate of the compound within an organism and to understand how it alters cellular metabolism (e.g., energy metabolism, lipid metabolism) to exert its biological effects.

Transcriptomics: Utilizing RNA-Seq to obtain a comprehensive view of the changes in gene expression induced by the compound, providing insights into the upstream regulatory pathways being affected.

Sustainability of Production and Biotechnological Approaches for Enhanced Yield

The sourcing of Matairesinol 4'-O-b-gentiobioside, a lignan (B3055560) naturally occurring in plants such as Trachelospermum jasminoides, is subject to the limitations inherent in harvesting natural products. sobekbio.comchemfaces.com Traditional extraction from plant materials often faces challenges related to low efficiency, instability of supply, and significant variability in compound concentration due to genetic, developmental, and environmental factors. acs.orgacs.org These inconsistencies hinder the potential for large-scale, standardized production, creating a need for more sustainable and reliable manufacturing strategies.

Biotechnological approaches, particularly metabolic engineering in plant systems, represent a highly promising frontier for the efficient, stable, and sustainable production of valuable lignans. acs.orgacs.orgnih.govmdpi.com These methods aim to overcome the limitations of conventional extraction by harnessing and optimizing the biosynthetic capabilities of cells or whole organisms.

Plant Cell and Organ Cultures

A primary biotechnological strategy involves the use of plant cell and organ cultures. Suspension cell cultures, for instance, offer a controlled environment for the production of secondary metabolites, independent of geographical location or seasonal changes. Research on Forsythia koreana has demonstrated the feasibility of this approach for related compounds. Suspension cultures derived from Forsythia leaves were shown to produce lignans, primarily the glucosides of pinoresinol and matairesinol, at levels comparable to the source plant. nih.gov This establishes a foundational methodology that could be adapted for the high-yield production of this compound. Hairy root cultures have also been explored for the production of other lignans, offering another potential avenue for contained, enhanced biosynthesis. mdpi.com

Metabolic Engineering for Yield Enhancement

Metabolic engineering allows for the precise modification of biosynthetic pathways to increase the accumulation of a target compound. This is achieved by up-regulating key enzymatic steps or down-regulating competing pathways. nih.gov For the biosynthesis of dibenzylbutyrolactone-class lignans like matairesinol, a critical precursor is pinoresinol. nih.gov The conversion of pinoresinol to matairesinol is mediated by the enzyme pinoresinol/lariciresinol (B1674508) reductase (PLR). nih.gov

A key proof-of-concept in lignan metabolic engineering was achieved in Forsythia cell cultures. By using an RNA interference (RNAi) construct to down-regulate the expression of the PLR gene, researchers were able to effectively block the conversion of pinoresinol. nih.gov This resulted in a complete absence of matairesinol production and a remarkable 20-fold increase in the accumulation of pinoresinol glucoside compared to unmodified cells. nih.gov

This strategy highlights a powerful principle: by understanding the biosynthetic pathway, it is possible to redirect metabolic flux towards a desired precursor. To enhance the yield of this compound, a similar approach could be envisioned where the flux towards its direct precursor, matairesinol, is increased. Furthermore, the overexpression of the specific glycosyltransferase responsible for adding the gentiobioside moiety to the 4'-O position of matairesinol would be a critical step to drive the synthesis of the final compound.

Moreover, transgenic Forsythia cells have been engineered to produce novel lignans not native to the plant, such as sesamin, by introducing the necessary enzyme (CYP81Q1) from Sesamum species while simultaneously silencing the endogenous PLR gene. nih.gov This demonstrates the potential to not only enhance but also diversify lignan production in a controlled plant cell system. The development of transgenic plants, which offer greater biomass, presents a scalable platform for the large-scale and sustainable production of specific lignans like this compound. acs.org

The table below summarizes key findings in the biotechnological production of related lignans, illustrating the potential strategies applicable to this compound.

Table 1: Biotechnological Approaches for Enhanced Lignan Production

Biotechnological MethodOrganism/SystemTarget Lignan(s)Key Research Finding
Plant Cell Culture Forsythia koreana suspension cell culturePinoresinol glucoside, Matairesinol glucosideProduced lignans at levels comparable to the intact plant leaves, establishing a viable in-vitro production platform. nih.gov
Metabolic Engineering (RNAi) Transgenic Forsythia suspension cell culturePinoresinol glucosideDown-regulation of the pinoresinol/lariciresinol reductase (PLR) gene eliminated matairesinol production and led to a ~20-fold accumulation of the precursor pinoresinol glucoside. nih.gov
Metabolic Engineering (Gene Co-expression) Transgenic Forsythia suspension cell cultureSesamin, Pinoresinol glucosideCo-expression of a cytochrome P450 enzyme (CYP81Q1) from sesame and a PLR-RNAi construct enabled the production of the exogenous lignan sesamin. nih.gov
Metabolic Engineering (RNAi) Linum perenne (Flax) hairy rootsJusticidin BTransient transfection with a PLR-RNAi construct reduced the production of the downstream lignan justicidin B to 25% of control levels, redirecting metabolic flux. mdpi.com

Q & A

Q. What analytical techniques are used to identify and quantify Matairesinol 4'-O-β-gentiobioside in plant extracts?

To identify and quantify Matairesinol 4'-O-β-gentiobioside, researchers typically employ:

  • High-Performance Liquid Chromatography (HPLC) : For separation and quantification using UV/Vis or mass spectrometry detectors .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation, particularly 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to confirm glycosidic linkages and stereochemistry .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation and fragmentation pattern analysis .
  • Thin-Layer Chromatography (TLC) : Preliminary screening with specific staining agents (e.g., vanillin-H₂SO₄) for lignan detection .

Q. What is the known biosynthetic pathway of Matairesinol 4'-O-β-gentiobioside in plants?

The biosynthetic pathway involves:

  • Enzymatic dimerization : Coniferyl alcohol precursors undergo stereoselective coupling via dirigent proteins to form (+)-pinoresinol .
  • Reduction and lactonization : (+)-Pinoresinol is converted to (-)-secoisolariciresinol by pinoresinol-lariciresinol reductase, followed by oxidation to matairesinol .
  • Glycosylation : Matairesinol is glycosylated by UDP-dependent glycosyltransferases to form Matairesinol 4'-O-β-gentiobioside, with regiospecificity influenced by enzyme-substrate interactions .

Q. What are the solubility and stability considerations for Matairesinol 4'-O-β-gentiobioside in experimental settings?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions; aqueous solubility is limited but can be enhanced with cyclodextrins or surfactants .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the glycosidic bond. Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced Research Questions

Q. How can network pharmacology approaches be applied to study Matairesinol 4'-O-β-gentiobioside's multi-target mechanisms in cancer?

A systematic workflow includes:

  • Target prediction : Use SwissTargetPrediction or SEA to identify potential protein targets (e.g., PIK3CA, AKT1) .
  • Pathway enrichment analysis : Map targets to KEGG pathways (e.g., PI3K/AKT, NF-κB) using DAVID or STRING .
  • Molecular docking : AutoDock Vina or Glide to assess binding affinity and interaction stability with key targets .
  • Experimental validation : Validate predictions via qPCR (gene expression), Western blot (protein levels), and cell migration assays (anti-metastatic effects) .

Q. What experimental strategies resolve contradictions between in silico predictions and in vitro results for this compound?

  • Parameter optimization : Adjust docking scoring functions (e.g., MM/GBSA refinement) to account for solvation effects .
  • Orthogonal assays : Combine SPR (binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Dose-response validation : Use isogenic cell lines (e.g., AKT1-knockout) to isolate pathway-specific effects .

Q. How to design dose-response studies for evaluating its anti-metastatic effects?

  • Cell models : Use prostate cancer (PC-3) or breast cancer (MDA-MB-231) cell lines in Boyden chamber or scratch assays .
  • Concentration range : Test 0.1–100 μM doses, with 24–72 hr exposure to capture IC₅₀ and time-dependent effects .
  • In vivo validation : Employ xenograft models (e.g., NOD/SCID mice) with bioluminescent tracking of metastasis .

Q. What computational tools are suitable for molecular dynamics (MD) simulations of Matairesinol 4'-O-β-gentiobioside?

  • Software : GROMACS or AMBER for force field parameterization (e.g., GAFF2 for ligands, CHARMM36 for proteins) .
  • Simulation setup : Run 100-ns trajectories with periodic boundary conditions and TIP3P water model .
  • Analysis : Calculate RMSD, RMSF, and binding free energy (MM/PBSA) to assess ligand-receptor stability .

Q. How to address enantiomeric specificity in enzymatic reactions involving Matairesinol derivatives?

  • Chiral chromatography : Use Chiralpak columns to separate enantiomers during biosynthetic studies .
  • Enzyme engineering : Mutate key residues in UDP-glycosyltransferases (e.g., Phe-148 in UGT74B1) to alter regiospecificity .
  • Kinetic assays : Compare KmK_m and VmaxV_{max} for (+)- vs. (-)-matairesinol to quantify enantioselectivity .

Data Contradiction and Validation

Q. How to interpret conflicting data on Matairesinol 4'-O-β-gentiobioside's role in NF-κB signaling across cancer types?

  • Context-dependent analysis : Assess cell-type-specific cofactors (e.g., TNF-α in prostate vs. IL-6 in breast cancer) .
  • Pathway crosstalk : Use phosphoproteomics to identify compensatory pathways (e.g., JAK/STAT activation upon NF-κB inhibition) .

Q. What statistical methods address false discovery rates (FDR) in multi-omics studies of this compound?

  • Benjamini-Hochberg procedure : Adjust p-values for multiple comparisons in transcriptomic/proteomic datasets .
  • q-value estimation : Use Storey’s method to control FDR <5% in pathway enrichment analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.